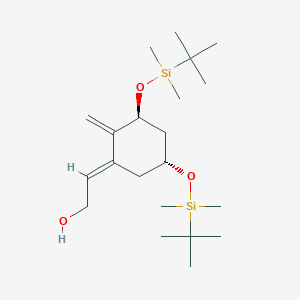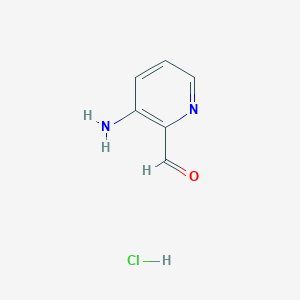![molecular formula C16H22FNO4 B13659811 Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate](/img/structure/B13659811.png)
Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate is a compound that belongs to the class of benzoate esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, an ethyl ester, and a fluorine atom on the benzene ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate typically involves multiple steps:
Formation of the Boc-protected amino group: This is achieved by reacting 2-(Boc-amino)ethyl bromide with an appropriate base under anhydrous conditions.
Introduction of the fluorine atom: This can be done through electrophilic fluorination reactions using reagents such as Selectfluor.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, facilitated by palladium catalysts.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Reduction: Lithium aluminum hydride (LiAlH4) is used for ester reduction.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products Formed
Deprotection: Yields the free amine.
Reduction: Produces the corresponding alcohol.
Coupling: Forms new carbon-carbon bonds, leading to various substituted benzoates.
科学研究应用
Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Employed in the study of enzyme-substrate interactions and protein modifications.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate is primarily related to its ability to undergo deprotection and subsequent reactions. The Boc-protected amino group can be deprotected to yield a free amine, which can then interact with various molecular targets. The fluorine atom on the benzene ring can influence the compound’s reactivity and binding affinity to biological targets .
相似化合物的比较
Similar Compounds
2-(Boc-amino)ethyl bromide: Used for introducing Boc-protected amino groups.
(2-Boc-amino)ethyl methacrylate: Utilized in polymer synthesis.
2-(2-Boc-amino)ethoxy ethanol: Another Boc-protected compound with similar reactivity.
Uniqueness
Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate is unique due to the presence of both a Boc-protected amino group and a fluorine atom on the benzene ring. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
属性
分子式 |
C16H22FNO4 |
|---|---|
分子量 |
311.35 g/mol |
IUPAC 名称 |
ethyl 4-fluoro-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate |
InChI |
InChI=1S/C16H22FNO4/c1-5-21-14(19)13-7-6-12(17)10-11(13)8-9-18-15(20)22-16(2,3)4/h6-7,10H,5,8-9H2,1-4H3,(H,18,20) |
InChI 键 |
IKKJHNCPBGOVGT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=C(C=C1)F)CCNC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


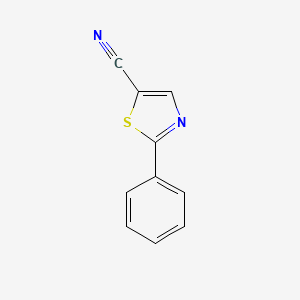
![6-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659735.png)

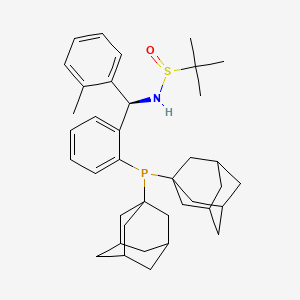
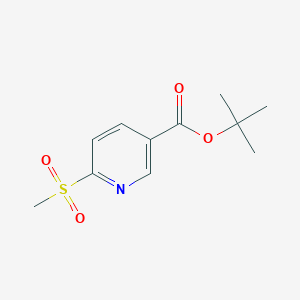

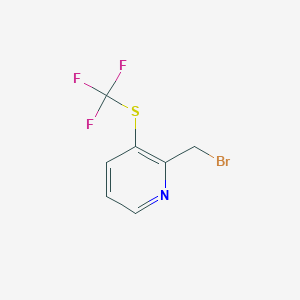
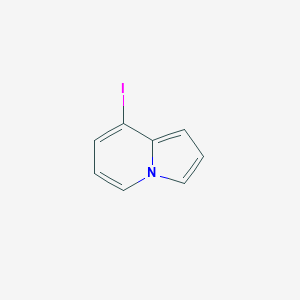
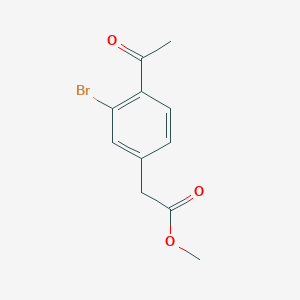
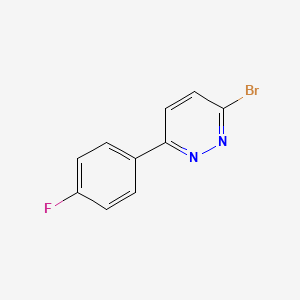

![2,5-dichloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B13659814.png)
